N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-8(2)7-11(18)16-12-9(3)14-13(17(5)6)15-10(12)4/h8H,7H2,1-6H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHWCNXMAAJHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and methyl substituents. The final step involves the formation of the butanamide moiety.
-
Step 1: Synthesis of the Pyrimidine Core
- Reactants: Acetylacetone and guanidine
- Conditions: Reflux in ethanol
- Product: 4,6-Dimethylpyrimidine-2-amine
Chemical Reactions Analysis
Types of Reactions: N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide can undergo various chemical reactions, including:
-
Oxidation:
- Reagents: Potassium permanganate or hydrogen peroxide
- Conditions: Aqueous or organic solvent
- Major Products: Oxidized derivatives of the pyrimidine ring
-
Reduction:
- Reagents: Sodium borohydride or lithium aluminum hydride
- Conditions: Anhydrous solvent
- Major Products: Reduced amide or amine derivatives
-
Substitution:
- Reagents: Halogenating agents such as bromine or chlorine
- Conditions: Organic solvent, often with a catalyst
- Major Products: Halogenated pyrimidine derivatives
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Halogenating agents: Bromine, chlorine
- Solvents: Ethanol, dichloromethane, anhydrous solvents
Scientific Research Applications
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide has several scientific research applications:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Used in drug discovery and development as a lead compound.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to form hydrogen bonds and interact with enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide
- N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide
- 4-Dimethylaminopyridine
Comparison:
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Similar in having a dimethylamino group but differs in the core structure, leading to different chemical and biological properties.
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide: Shares the dimethylamino group but has an acridine core, which affects its mechanism of action and applications.
4-Dimethylaminopyridine: Contains a dimethylamino group on a pyridine ring, commonly used as a catalyst in organic synthesis, highlighting its unique catalytic properties compared to the pyrimidine derivative.
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈N₄
- Molecular Weight : 274.33 g/mol
- CAS Number : 1448137-18-5
The compound features a pyrimidine ring substituted with a dimethylamino group and a 3-methylbutanamide functional group, which contribute to its biological properties.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biochemical pathways:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cancer progression.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways critical for cell proliferation and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of approximately 5 µM and 10 µM respectively .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It showed effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential use as an antimicrobial agent.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Q & A
Q. What established synthetic routes are available for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide?
The compound can be synthesized via isocyanide-based multicomponent reactions (MCRs), which efficiently assemble pyrimidine rings with amide substituents. For example, Patil et al. demonstrated a 68% yield using isocyanide intermediates under mild conditions, followed by purification via column chromatography. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate tracking .
Q. Which crystallographic software is recommended for determining the crystal structure of this compound?
The SHELX system (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness in handling intensity data and high-resolution refinement. WinGX provides a user-friendly interface for data processing and validation .
Q. What spectroscopic techniques are essential for characterizing this compound?
A combination of 1H/13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) is critical. NMR confirms substitution patterns (e.g., dimethylamino and methylbutanamide groups), IR identifies carbonyl and amine functionalities, and HRMS validates molecular weight and purity .
Q. How does the pyrimidine core influence the compound’s reactivity in derivatization studies?
The electron-rich pyrimidine ring facilitates nucleophilic substitution at the 2- and 4-positions. Steric hindrance from the 4,6-dimethyl groups directs functionalization to the 5-position, as observed in analogous pyrimidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in synthesizing derivatives of this compound?
Optimize solvent polarity (e.g., DMF for polar intermediates), temperature (80–100°C for MCRs), and catalyst loading (e.g., acetic acid for protonation). Kinetic studies via in-situ NMR or LC-MS can identify rate-limiting steps and byproduct formation pathways .
Q. What strategies resolve discrepancies between X-ray crystallographic data and spectroscopic results?
Discrepancies may arise from dynamic effects in solution (NMR) vs. static solid-state structures (X-ray). Cross-validate using variable-temperature NMR and density functional theory (DFT) calculations to model conformational flexibility. High-resolution data (≤1.0 Å) in SHELXL reduces refinement errors .
Q. How can crystallographic data with high thermal motion or disorder be effectively analyzed?
Apply restraints (e.g., SIMU, DELU) in SHELXL to model anisotropic displacement parameters. For twinned crystals, use the WinGX suite to refine twin laws and partition overlapping reflections. Partial occupancy modeling is recommended for disordered methyl groups .
Q. What methodologies identify and minimize byproducts in the synthesis of this compound?
Employ LC-MS to detect byproducts (e.g., unreacted isocyanide intermediates). Optimize purification via gradient elution in HPLC or flash chromatography. Adjust stoichiometry (e.g., 1.2:1 molar ratio of pyrimidine precursor to amide coupling agent) to suppress side reactions .
Q. How can complex splitting patterns in NMR spectra of derivatives be interpreted?
Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, NOESY correlations can reveal spatial proximity between the dimethylamino group and methylbutanamide chain, aiding stereochemical assignments .
Q. What computational tools support the design of bioactive analogs of this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities to target proteins (e.g., fungal cytochrome P450). QSAR models guide functional group modifications for enhanced pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
